![molecular formula C9H8FN3S B2886917 5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 114058-90-1](/img/structure/B2886917.png)
5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms. The presence of a fluorophenyl group indicates that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a fluorophenyl group and a thiol group. The fluorine atom in the fluorophenyl group is highly electronegative, which could result in interesting electronic properties .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and the thiol group can undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a thiol group could make this compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Anticancer Activity
The compound has shown promising results in the field of oncology . According to US NCI protocols, the compound displayed a high level of antimitotic activity against tested human tumor cells, with mean GI 50 /TGI values of 15.72/50.68 μM . This suggests that it could be a potential candidate for the development of new anticancer drugs.
Pharmacokinetics Prediction
The drug-like properties of the synthesized compound were evaluated using SwissAdme, revealing satisfactory drug-like parameters . This indicates that the compound could have a good absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial in drug development.
Thiazole Derivatives Research
Thiazole derivatives are the structural basis of many lead compounds and essential components of numerous drugs, biologically active natural compounds, and cofactors . The compound’s thiazole derivative presents interest for the design of new synthetic agents with biological activity .
Proton Pump Inhibition
The compound has been identified as a novel proton pump inhibitor (PPI), potassium competitive acid blocker (P–CAB) by competitive inhibition of proton pump . This suggests its potential use in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
Crystallography
The compound’s crystal structure has been studied, providing valuable information about its molecular geometry and intermolecular interactions . This information can be useful in understanding its physical and chemical properties, and how it interacts with other molecules.
Non-linear Optics and Hydride Transfer Reactions
The compound has been investigated for its potential in non-linear optics and as anti-cancerous drugs. Non-linear optical materials have applications in areas like optical communication and laser technology. Additionally, understanding hydride transfer reactions can provide insights into the compound’s reactivity and potential uses in synthetic chemistry.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c1-13-8(11-12-9(13)14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGQVFAAASGIDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
Synthesis routes and methods
Procedure details
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